molecular formula C14H22N6O2 B2738841 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione CAS No. 313471-50-0

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2738841
CAS RN: 313471-50-0
M. Wt: 306.37
InChI Key: PRMOGLAGGQDDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione, also known as MPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological and pathological processes.

Mechanism of Action

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. Adenosine is an endogenous ligand that binds to the A1 receptor and regulates various physiological processes, including heart rate, blood pressure, and neurotransmitter release. By blocking the A1 receptor, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase cerebral blood flow, and enhance cognitive function. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione. One area of research is the development of new analogs of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione that have improved pharmacological properties and selectivity for the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine A1 receptors in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Finally, further studies are needed to explore the potential therapeutic applications of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione and related compounds in these conditions.

Synthesis Methods

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can be synthesized by a multi-step process, which involves the reaction of 8-chloro-3-methyl-7-propylxanthine with 1-methyl-4-(4-methylpiperazin-1-yl)piperidine. This reaction yields 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione as a white powder, which can be purified by recrystallization.

Scientific Research Applications

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer.

properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-4-5-20-10-11(18(3)14(22)16-12(10)21)15-13(20)19-8-6-17(2)7-9-19/h4-9H2,1-3H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMOGLAGGQDDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione

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